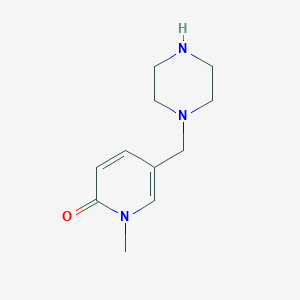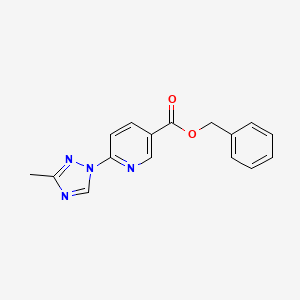![molecular formula C21H23N3O4S2 B2801840 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide CAS No. 872200-39-0](/img/structure/B2801840.png)
2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenic Evaluation
Research on thiophene analogues, closely related to the chemical structure of interest, has been conducted to evaluate their potential carcinogenicity. The study synthesized thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl, assessing their carcinogenic potential through in vitro assays like the Salmonella reverse-mutation and cell-transformation assays. These investigations provide a foundational understanding of how structural analogues of known carcinogens can exhibit similar biological activities, which may relate to the assessment of the safety and biological impact of compounds structurally similar to 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide (Ashby et al., 1978).
Advanced Oxidation Processes in Environmental Remediation
The degradation of pharmaceutical compounds, including acetaminophen, through advanced oxidation processes (AOPs), showcases the potential environmental applications of complex organic molecules. This research may parallel the environmental degradation or transformation processes relevant to compounds like this compound, highlighting pathways, by-products, and biotoxicity concerns (Qutob et al., 2022).
Antioxidant and Anti-inflammatory Agents
The exploration of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities presents an important area of pharmaceutical research. These derivatives, through their biochemical interactions, could offer insights into the development of therapeutic agents with similar core structures, suggesting a potential application for this compound in treating inflammatory conditions or as an antioxidant (Raut et al., 2020).
Hepatoprotective and Nephroprotective Activities
The study of chrysin, a flavonoid with a wide range of pharmacological properties, underscores the potential hepatoprotective and nephroprotective activities of compounds with antioxidant and anti-apoptotic effects. This research domain aligns with the exploration of the therapeutic potential of this compound, particularly in mitigating liver and kidney damage induced by toxicants (Pingili et al., 2019).
Propiedades
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-methoxyanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-3-5-15(6-4-14)22-20(25)11-24(16-7-9-17(28-2)10-8-16)21-23-18-12-30(26,27)13-19(18)29-21/h3-10,18-19H,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBABURPDLQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)C3=NC4CS(=O)(=O)CC4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylbenzyl)-2-((3-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2801759.png)
![N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea](/img/structure/B2801761.png)


![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2801766.png)
![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)



![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)

